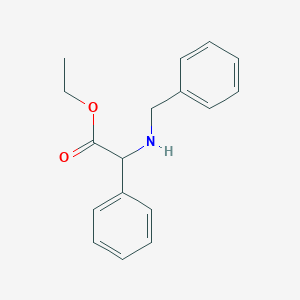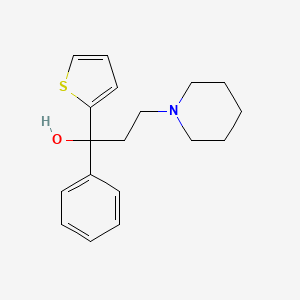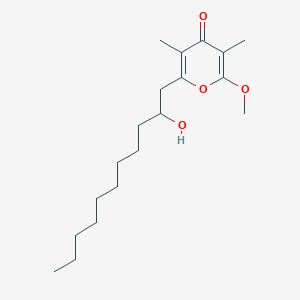
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxyundecyl, methoxy, and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the pyran ring. The hydroxyundecyl side chain is introduced through a series of reactions involving the protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
化学反応の分析
Types of Reactions
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyran ring structure may also play a role in its overall biological effects.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyundecyl)-3,5-dimethyl-4H-pyran-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-3,5-dimethyl-4H-pyran-4-one: Lacks the hydroxyundecyl side chain, which may influence its solubility and interaction with biological targets.
2-(2-Hydroxyundecyl)-4H-pyran-4-one: Lacks both the methoxy and dimethyl groups, which may alter its chemical and biological properties.
Uniqueness
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is unique due to the combination of its functional groups and the pyran ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
特性
CAS番号 |
922172-19-8 |
|---|---|
分子式 |
C19H32O4 |
分子量 |
324.5 g/mol |
IUPAC名 |
2-(2-hydroxyundecyl)-6-methoxy-3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-16(20)13-17-14(2)18(21)15(3)19(22-4)23-17/h16,20H,5-13H2,1-4H3 |
InChIキー |
KVKMYMLFZIFPFY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CC1=C(C(=O)C(=C(O1)OC)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
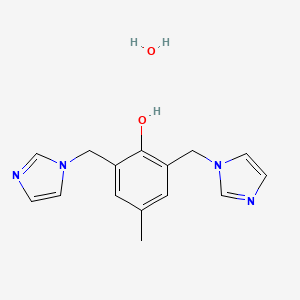
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

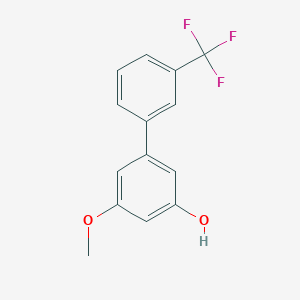
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
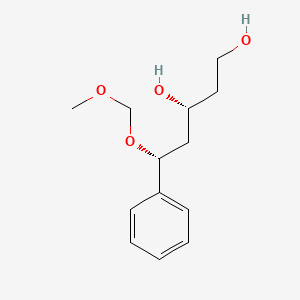
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
